1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
CAS No.: 1426528-36-0
VCID: VC2713687
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(1-Ethyl-1H-indol-5-yl)-butan-1-one is a synthetic organic compound belonging to the indole family, which is a class of heterocyclic compounds widely found in nature. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. Synthesis MethodsThe synthesis of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one typically involves the Fischer indole synthesis. This method involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole ring. For this compound, starting materials would include 1-ethyl-1H-indole and butanone, with the reaction requiring a strong acid such as hydrochloric acid or sulfuric acid and carried out under reflux conditions. Chemical Reactions1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can undergo various chemical reactions:
Scientific Research Applications1-(1-Ethyl-1H-indol-5-yl)-butan-1-one has several applications in scientific research:
Comparison with Similar Compounds1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can be compared with other indole derivatives, such as 1-Methyl-1H-indole-5-carboxylic acid and 1-Benzyl-1H-indole-5-yl-methanol. The unique substitution pattern of this compound influences its chemical and biological properties. |
---|---|
CAS No. | 1426528-36-0 |
Product Name | 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one |
Molecular Formula | C14H17NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 1-(1-ethylindol-5-yl)butan-1-one |
Standard InChI | InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3 |
Standard InChIKey | JDZYFEFGZIOXRC-UHFFFAOYSA-N |
SMILES | CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC |
Canonical SMILES | CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC |
PubChem Compound | 71284644 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume